molecular formula C16H12Cl3N3O2 B12006475 3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 765276-43-5

3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12006475
CAS No.: 765276-43-5
M. Wt: 384.6 g/mol
InChI Key: YEXRHOCDVMZYMX-ODCIPOBUSA-N
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Description

3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chlorobenzylidene hydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline
  • 4-Bromo-N-(3,4-dichlorobenzylidene)aniline
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structural features, such as the presence of both dichloro and chlorobenzylidene groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

765276-43-5

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12Cl3N3O2/c17-12-4-1-10(2-5-12)8-21-22-15(23)9-20-16(24)11-3-6-13(18)14(19)7-11/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

YEXRHOCDVMZYMX-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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